molecular formula C18H18N4O3 B12742681 P'-hydroxymesocarb CAS No. 175296-79-4

P'-hydroxymesocarb

Cat. No.: B12742681
CAS No.: 175296-79-4
M. Wt: 338.4 g/mol
InChI Key: GONKDVCPACJNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P'-hydroxymesocarb is a chemical reagent supplied for research and development purposes. As a supplier, we provide this compound to facilitate scientific investigation in a controlled laboratory setting. Researchers are responsible for determining the specific applications and properties of this material for their experimental work. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses. Handling should only be performed by qualified professionals in accordance with all applicable laboratory safety standards. Please consult the product's Certificate of Analysis for detailed specifications regarding purity and composition.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

175296-79-4

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N'-[3-[1-(4-hydroxyphenyl)propan-2-yl]oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate

InChI

InChI=1S/C18H18N4O3/c1-13(11-14-7-9-16(23)10-8-14)22-12-17(25-21-22)20-18(24)19-15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3,(H2-,19,20,21,23,24)

InChI Key

GONKDVCPACJNBP-UHFFFAOYSA-N

Isomeric SMILES

CC(CC1=CC=C(C=C1)O)[N+]2=NOC(=C2)/N=C(/NC3=CC=CC=C3)\[O-]

Canonical SMILES

CC(CC1=CC=C(C=C1)O)[N+]2=NOC(=C2)N=C(NC3=CC=CC=C3)[O-]

Origin of Product

United States

Metabolic Characterization and Enzymatic Transformations Leading to P Hydroxymesocarb

Primary Hydroxylation Pathways of Mesocarb Leading to P'-hydroxymesocarb Formation

The initial and principal metabolic step in the biotransformation of mesocarb is hydroxylation, a Phase I metabolic reaction. This process introduces a hydroxyl (-OH) group into the mesocarb structure, increasing its polarity and preparing it for subsequent Phase II conjugation reactions.

In humans, the predominant hydroxylation of mesocarb occurs on the phenylcarbamoyl moiety of the molecule. researchgate.net This specific biochemical modification results in the formation of p-hydroxymesocarb (B566049), which is the main urinary metabolite. nih.govdshs-koeln.de This targeted hydroxylation contrasts with the metabolic process observed in other species, such as horses, where hydroxylation primarily occurs on the phenylisopropyl moiety. researchgate.net The introduction of the hydroxyl group at the para position of the phenyl ring is a critical step that significantly alters the compound's properties.

The metabolic pathway of mesocarb involves several stages, with single hydroxylation being a key initial event. Following administration, mesocarb is absorbed and undergoes biotransformation. The primary pathway involves the hydroxylation of the parent compound to form monohydroxylated metabolites, with this compound being the most significant. nih.govnih.gov Further metabolism can lead to the formation of di- and tri-hydroxylated metabolites, but these are generally found in smaller quantities. nih.gov Traces of dihydroxylated metabolites have been found in urine alongside the more abundant this compound. dshs-koeln.de Studies in rats have also identified hydroxy-mesocarb and dihydroxy-mesocarb, along with their conjugates, as major urinary products. nih.gov

Conjugation Pathways of this compound

Following hydroxylation, this compound and other hydroxylated metabolites undergo Phase II conjugation reactions. These processes involve the attachment of endogenous polar molecules, such as glucuronic acid or sulfate (B86663), to the hydroxyl group. This further increases the water solubility of the metabolites, making them easier to eliminate from the body via urine or bile. nih.govmhmedical.com The main metabolites of mesocarb are found to be almost completely conjugated. researchgate.net

Glucuronidation is a major Phase II metabolic pathway for a wide variety of compounds, including hydroxylated drug metabolites. nih.govwikipedia.org This process involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of this compound. wikipedia.org The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org The resulting glucuronide conjugate is significantly more hydrophilic and is readily excreted. nih.gov Studies have confirmed the presence of mesocarb metabolites conjugated with glucuronic acid in human urine. nih.gov Analysis of urine after mesocarb administration revealed that approximately 22% of the this compound metabolite was glucuronidated. dshs-koeln.de

Sulfation is another critical Phase II conjugation pathway that contributes to the elimination of hydroxylated mesocarb metabolites. nih.gov This reaction involves the transfer of a sulfonate group (SO3-) from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of this compound. researchgate.net The enzymes responsible for this transfer are called sulfotransferases (SULTs). mhmedical.comresearchgate.net The addition of the negatively charged sulfate group dramatically increases the water solubility of the metabolite. nih.gov Sulfation is the predominant conjugation pathway for this compound, with studies showing that p-hydroxymesocarb sulfate is a main metabolite found in human urine. nih.gov Quantitative analysis has shown that the majority of this compound in urine is sulfated (76%). dshs-koeln.de

Table 1: Conjugation Profile of this compound in Human Urine

Conjugation PathwayPercentage of MetaboliteForm
Sulfation76%Sulfated
Glucuronidation22%Glucuronidated
Unconjugated2%Free

This table is based on data regarding the forms of this compound found in human urine after oral administration of mesocarb. dshs-koeln.de

Enzymatic Systems Implicated in this compound Metabolism

The biotransformation of mesocarb to this compound and its subsequent conjugates is mediated by specific enzyme systems. These enzymatic reactions are categorized into Phase I and Phase II metabolism. mhmedical.com

Phase I metabolism, specifically the hydroxylation of mesocarb, is primarily catalyzed by the Cytochrome P450 (CYP) family of monooxygenases. researchgate.netnih.gov These heme-containing enzymes are the dominant system for the oxidative metabolism of many drugs and foreign compounds. researchgate.net The action of CYP isoforms facilitates the introduction of a hydroxyl group onto the aromatic ring of the phenylcarbamoyl moiety to form this compound. researchgate.netresearchgate.net

Phase II metabolism involves the conjugation of the newly formed hydroxyl group. As discussed, two main enzyme families are responsible for this step:

UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the attachment of glucuronic acid to this compound. nih.govwikipedia.org

Sulfotransferases (SULTs): This class of enzymes mediates the transfer of a sulfate group to this compound. mhmedical.comresearchgate.net

The concerted action of these enzyme systems—CYP450s for hydroxylation, followed by UGTs and SULTs for conjugation—results in the efficient detoxification and elimination of mesocarb from the body. mhmedical.com

Role of Cytochrome P450 Monooxygenases in Hydroxylation (Inferred)

The formation of this compound from mesocarb is a quintessential example of a Phase I metabolic reaction, specifically an aromatic hydroxylation. While direct studies identifying the specific isozymes are not detailed, the catalytic process is inferred to be mediated by the cytochrome P450 (CYP) superfamily of monooxygenases. nih.govmdpi.com These enzymes are primary drivers of oxidative metabolism for a vast array of xenobiotics. nih.govmdpi.com

CYP enzymes are heme-containing proteins that catalyze the insertion of one atom of molecular oxygen into a substrate, in this case, mesocarb, while the other oxygen atom is reduced to water. youtube.com The hydroxylation of mesocarb to this compound likely occurs on the phenylcarbamoyl moiety of the molecule, as suggested by studies of its metabolism in humans. researchgate.net This reaction introduces a hydroxyl (-OH) group, which not only alters the biological activity of the parent compound but also provides a reactive site for subsequent Phase II conjugation reactions. youtube.com The conversion of a lipophilic compound into a more polar, water-soluble derivative is a key function of this process, preparing it for elimination. youtube.com

Table 1: Key Research Findings on Mesocarb Hydroxylation

Finding Species Key Observation Reference(s)
Primary Metabolite Human p-Hydroxymesocarb was identified as the most prevalent metabolite. nih.gov
Site of Hydroxylation Human Hydroxylation is proposed to occur on the phenylcarbamoyl moiety. researchgate.net
Metabolite Profile Human Urine contains mono-, di-, and trihydroxylated metabolites. researchgate.netnih.gov
General Mechanism General CYPs catalyze hydroxylation reactions, converting lipophilic compounds to more water-soluble metabolites. mdpi.comyoutube.com

Involvement of Conjugating Enzymes (e.g., UGTs, SULTs)

Following the initial hydroxylation, the newly formed this compound undergoes Phase II conjugation reactions. uomus.edu.iq This process further increases the water solubility of the metabolite, facilitating its renal excretion. uomus.edu.iq The primary conjugation pathways involved are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.gov

Glucuronidation: UGT enzymes catalyze the transfer of glucuronic acid from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to the hydroxyl group of this compound. This creates a glucuronide conjugate. Studies have shown that the main hydroxylated metabolites of mesocarb are almost completely conjugated with glucuronic acid. researchgate.netnih.gov

Sulfation: SULT enzymes mediate the transfer of a sulfonate group from the donor cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to this compound. nih.gov This reaction yields a sulfate conjugate. The direct detection of p-hydroxymesocarb sulfate in human urine has been confirmed, highlighting the importance of this metabolic route. nih.gov

Both free and conjugated forms of this compound are found in urine, with the conjugated forms being predominant. nih.govnih.gov The identification of these conjugates is a key aspect of methods developed for detecting mesocarb administration. nih.gov

Table 2: Conjugation of Mesocarb Metabolites

Conjugation Pathway Enzyme Family Endogenous Cofactor Resulting Conjugate Evidence Reference(s)
Glucuronidation UDP-glucuronosyltransferases (UGTs) UDP-glucuronic acid (UDPGA) Glucuronide conjugate Major metabolites are almost completely glucuroconjugated. researchgate.netnih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of P Hydroxymesocarb

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components of a mixture, making it indispensable for the analysis of p'-hydroxymesocarb in biological samples. ijnrd.orgdrugfuture.com The choice of chromatographic method is crucial for achieving the desired resolution, sensitivity, and analysis time.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of this compound. ijnrd.orgnih.gov This technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. kau.edu.sa

For the analysis of this compound, reversed-phase HPLC is commonly employed. A method for the determination of mesocarb and its metabolites, including this compound, in human urine utilized a Zorbax SB-C18 column (150 mm x 2.1 mm i.d., 5 µm particles). nih.gov The separation was achieved using a gradient elution with a mobile phase consisting of methanol (B129727) and 0.2 mM ammonium (B1175870) acetate (B1210297) at a flow rate of 0.2 ml/min. nih.gov This approach allows for the effective separation of this compound from the parent drug and other metabolites. nih.gov

The versatility of HPLC allows for various detection methods, with mass spectrometry being a particularly powerful tool when coupled with HPLC for the analysis of this compound. uni-freiburg.de The combination of HPLC's separation capabilities with the specificity of mass spectrometric detection provides a robust method for both identification and quantification.

A study on the quantification of p-hydroxy benzoic acid, a compound with structural similarities to the hydroxylated phenyl group of this compound, highlights the utility of HPLC with photodiode array (PDA) detection. nih.gov This method demonstrated good linearity and precision, suggesting that similar HPLC-UV/PDA methods could be developed for the quantification of this compound in scenarios where mass spectrometric detection is not available. nih.gov However, for complex matrices and low concentrations typical in biological samples, the coupling of HPLC with mass spectrometry is generally preferred for its superior sensitivity and specificity. nih.gov

Table 1: Example HPLC Parameters for this compound Analysis

ParameterValue
Column Zorbax SB-C18 (150 mm x 2.1 mm, 5 µm) nih.gov
Mobile Phase Methanol / 0.2 mM Ammonium Acetate nih.gov
Flow Rate 0.2 ml/min nih.gov
Detection Mass Spectrometry (MS) nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Advancements

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering improvements in resolution, speed, and sensitivity over traditional HPLC. researchgate.netmeasurlabs.com UPLC systems utilize columns with sub-2 µm particles, which, according to the van Deemter equation, allows for higher mobile phase velocities without a loss of efficiency, resulting in faster analyses and narrower peaks. researchgate.net

A UPLC-MS/MS method has been developed and validated for the detection of mesocarb metabolites, including this compound, in human urine. dshs-koeln.de For confirmation purposes, this method employed a slow gradient elution with a mobile phase consisting of 0.01% formic acid in deionized water (A) and 0.01% formic acid in acetonitrile (B52724) (B) at a flow rate of 0.4 ml/min. dshs-koeln.de The use of UPLC significantly reduces run times and solvent consumption compared to HPLC methods. lcms.cz

The transition from HPLC to UPLC methods requires careful consideration of parameters such as column chemistry, particle size, flow rate, and gradient times to ensure the preservation of the separation's selectivity and resolution. lcms.cz The higher backpressures generated by UPLC columns necessitate instrumentation capable of handling these conditions. researchgate.net The enhanced sensitivity of UPLC is particularly advantageous for detecting the low concentrations of this compound often found in biological samples. measurlabs.com

Table 2: Comparison of Typical HPLC and UPLC Characteristics

CharacteristicHPLCUPLC
Particle Size 3 to 5 µm researchgate.netLess than 2 µm researchgate.net
Maximum Backpressure 300-400 bars researchgate.net1000 bars researchgate.net
Typical Column Dimensions 150 x 3.2 mm researchgate.net50 x 2.1 mm researchgate.net
Typical Flow Rate 3.0 ml/min researchgate.net0.6 ml/min researchgate.net

Methodological Considerations for Thermally Labile Compounds in Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. shimadzu.comlibretexts.org However, its application to thermally labile compounds like this compound presents significant challenges. The high temperatures typically used in GC injection ports and columns can cause the degradation of such molecules, leading to inaccurate quantification and the potential for misidentification. si.edu

Direct analysis of this compound by GC without derivatization is generally not feasible due to its thermal instability. dshs-koeln.de To overcome this, derivatization techniques can be employed to increase the volatility and thermal stability of the analyte. For instance, p-hydroxyphenobarbital, a similarly structured compound, has been successfully analyzed by GC after derivatization. nih.gov

Alternative injection techniques that minimize thermal stress, such as on-column injection or programmable temperature vaporization (PTV), can also be considered. drawellanalytical.com On-column injection introduces the sample directly onto the column at a low temperature, avoiding the hot injection port. drawellanalytical.com Despite these potential workarounds, liquid chromatography-based methods are generally preferred for the analysis of this compound and its metabolites due to the inherent thermal lability of these compounds. nih.gov

Mass Spectrometric Detection Strategies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. iosrphr.org It is an exceptionally sensitive and specific detection method, making it ideal for the analysis of this compound, especially when coupled with a chromatographic separation technique. ijnrd.orgnih.gov

Electrospray Ionization (ESI) Coupled with Liquid Chromatography

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. unt.edushimadzu.at When coupled with liquid chromatography (LC), ESI-MS allows for the direct analysis of the column eluent. The ESI source generates gas-phase ions from the analyte molecules in the liquid stream, which are then introduced into the mass spectrometer. unt.edu

LC-ESI-MS has been successfully applied to the determination of mesocarb and its metabolites in human plasma and urine. oup.com In positive ionization mode, this compound typically forms a protonated molecular ion [M+H]+. dshs-koeln.de The use of ESI provides a significant advantage over other ionization techniques that may cause fragmentation of the parent molecule during the ionization process. shimadzu.at The development of methods combining gradient liquid chromatography with ESI-ion trap mass spectrometry has enabled the detection of multiple mesocarb metabolites, including this compound, in a single run. nih.gov

The efficiency of the ESI process can be influenced by the composition of the mobile phase, such as the pH and the presence of additives. dshs-koeln.deshimadzu.at Therefore, optimization of the LC method is crucial for achieving optimal sensitivity in the subsequent MS detection.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis and is a powerful tool for both structural elucidation and highly selective quantification. chromatographyonline.comnih.gov In a typical MS/MS experiment, a precursor ion of the analyte of interest (e.g., the protonated molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. chromatographyonline.comnih.gov

The fragmentation pattern of a molecule is unique and provides valuable structural information, aiding in the confident identification of the compound. iosrphr.orgpittcon.org For this compound, the MS/MS spectrum of the protonated molecular ion reveals characteristic fragment ions. For example, the presence of ions at m/z 119 and m/z 91, which are also seen in the fragmentation of the parent drug mesocarb, along with ions that have increased by 16 Da (m/z 135 and m/z 193), confirms the hydroxylation of the molecule. dshs-koeln.de

For quantitative analysis, Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS technique. In MRM, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for the analyte. This high degree of specificity minimizes interference from other compounds in the matrix, leading to improved signal-to-noise ratios and lower limits of detection. dshs-koeln.de UPLC-MS/MS methods utilizing MRM have been successfully validated for the quantification of this compound in urine. dshs-koeln.de

The use of ion trap mass spectrometers allows for even more detailed structural analysis through MSⁿ experiments, where multiple stages of fragmentation can be performed. oup.comchromatographyonline.com This capability has been instrumental in the identification of novel metabolites of mesocarb. oup.com

Table 3: Key Mass Spectrometric Techniques for this compound Analysis

TechniquePrincipleApplication for this compound
Electrospray Ionization (ESI) Soft ionization creating gas-phase ions from a liquid stream. unt.edushimadzu.atIonization of the polar and thermally labile this compound molecule with minimal fragmentation. nih.govoup.com
Tandem Mass Spectrometry (MS/MS) Selection and fragmentation of a precursor ion to generate characteristic product ions. chromatographyonline.comnih.govStructural confirmation through unique fragmentation patterns and highly selective quantification using MRM. dshs-koeln.dedshs-koeln.de

Ion Trap Mass Spectrometry (IT-MS) Approaches

Ion Trap Mass Spectrometry (IT-MS), particularly when coupled with liquid chromatography (LC) and electrospray ionization (ESI), has proven to be a powerful tool for the analysis of mesocarb and its metabolites, including this compound. nih.govdshs-koeln.de This technique offers high sensitivity and the ability to perform tandem mass spectrometry (MS/MS), which is crucial for structural elucidation and confirmation of metabolites. nih.govuab.edu

In a typical LC-ESI-IT-MS setup for this compound analysis, the sample extract is injected into an HPLC system, often with a C18 column, and separated using a mobile phase gradient, such as methanol and ammonium acetate. nih.gov The eluent is then introduced into the ESI source, where ions are generated and subsequently analyzed by the ion trap. nih.govnih.gov

For the analysis of mesocarb metabolites, the mass spectrometer can be operated in full-scan mode to detect potential metabolites and in MS/MS mode to fragment specific ions for structural confirmation. dshs-koeln.de For instance, in the analysis of mesocarb and its metabolites, fragmentation of the protonated mesocarb molecule in the ion trap leads to characteristic product ions. dshs-koeln.de The identification of this compound is based on its molecular ion and the characteristic fragmentation pattern observed in the MS/MS spectrum. dshs-koeln.de A study identified this compound by a molecular ion (m/z 339) that was 16 Da higher than the parent drug, mesocarb, indicating the addition of a hydroxyl group. dshs-koeln.de The MS/MS spectrum showed fragment ions that confirmed the hydroxylation occurred on the phenylcarbamoyl group. dshs-koeln.de

The use of IT-MS allows for the detection and identification of multiple metabolites in a single run. nih.gov Research has identified this compound as a major metabolite of mesocarb in human urine, alongside other hydroxylated and dihydroxylated derivatives. nih.govdshs-koeln.de The high efficiency of ion fragmentation and transfer within the ion trap makes it particularly useful for detailed structural experiments like peptide sequencing and metabolite identification. uab.edu

Sample Preparation and Extraction Protocols for Metabolites

Effective sample preparation is a critical step for the reliable analysis of this compound and its metabolites from biological matrices like urine. nih.gov The primary goals are to remove interfering substances, concentrate the analytes, and convert them into a form suitable for the analytical instrument. nih.govmdpi.com

Commonly employed techniques for the extraction of mesocarb metabolites include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govnih.gov One study utilized a multistep LLE with diethyl ether at a neutral pH. nih.gov Another approach involved adjusting the urine sample to an alkaline pH and using ethyl acetate with a salting-out effect to recover free and sulfate-conjugated metabolites. nih.gov For a broader recovery of conjugates, including glucuronides, SPE with XAD-2 columns has been used. nih.gov

The choice of extraction solvent and protocol is determined by the physicochemical properties of the target metabolites. nih.gov For hydrophilic metabolites, a protein precipitation step using cold organic solvents like methanol or acetonitrile is often sufficient. mdpi.com For more complex extractions aiming to separate polar and non-polar metabolites, different solvent systems and protocols are employed. frontiersin.org

The general workflow for sample preparation often involves the following steps:

Addition of an internal standard to the sample. nih.gov

Precipitation of proteins using a solvent like methanol. mdpi.com

Centrifugation to separate the protein pellet from the supernatant containing the metabolites. nih.gov

Transfer of the supernatant for analysis or further processing. nih.gov

Optimization of Extraction Procedures for Hydroxylated and Conjugated Metabolites

The optimization of extraction procedures is essential to ensure high recovery and minimal matrix effects for both hydroxylated metabolites like this compound and their conjugated forms (e.g., glucuronides and sulfates). dshs-koeln.denih.gov Different extraction strategies may be required to efficiently isolate the free and conjugated forms.

A comparative study of different extraction techniques—free fraction, enzymatic hydrolysis, and acid hydrolysis—was conducted to investigate mesocarb metabolism. nih.gov It was found that a screening procedure based on acidic hydrolysis provided the best responses for mesocarb metabolites. dshs-koeln.de Another study proposed a complementary procedure to recover glucuronic acid or sulfate (B86663) conjugates by extracting urine with XAD-2 columns. nih.gov

The optimization process often involves evaluating different solvents, pH conditions, and extraction times to maximize the recovery of the target analytes. For instance, one protocol for extracting hydrophilic metabolites from plasma, cerebrospinal fluid, and urine involves protein precipitation with a cold solvent mixture followed by centrifugation. nih.gov The efficiency of the extraction can be assessed by comparing the peak areas of the analytes in spiked samples versus unextracted standards.

Hydrolysis Techniques for Liberating Conjugated Forms

Conjugated metabolites, such as glucuronides and sulfates, are often not directly detectable or may have poor chromatographic properties. Therefore, a hydrolysis step is frequently employed to cleave the conjugate bond and release the free metabolite for analysis. dshs-koeln.denih.gov This is a crucial step for the comprehensive analysis of this compound metabolism.

Both enzymatic and chemical hydrolysis methods are used. nih.govdshs-koeln.de

Enzymatic Hydrolysis: This method uses enzymes like β-glucuronidase and sulfatase to specifically cleave the respective conjugates. dshs-koeln.denih.gov A typical procedure involves adjusting the pH of the sample to be optimal for the enzyme (e.g., pH 5-5.5 for β-glucuronidase), adding the enzyme, and incubating the mixture at an elevated temperature (e.g., 57°C) for a period of time (e.g., 3 hours). dshs-koeln.de

Acid Hydrolysis: This is a chemical method where a strong acid is added to the sample, which is then heated to break the conjugate bonds. dshs-koeln.de While effective, acid hydrolysis can be less specific than enzymatic hydrolysis and may cause degradation of the analyte.

Studies have shown that a significant portion of mesocarb metabolites, including this compound, are excreted in conjugated forms. dshs-koeln.denih.gov The direct detection of mesocarb metabolites conjugated with sulfate and glucuronic acid without prior hydrolysis has also been reported, offering an alternative to traditional hydrolysis-based methods. nih.gov

Method Validation and Performance Parameters

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. globalresearchonline.netwjarr.com For the quantification of this compound, validation demonstrates that the method is reliable, accurate, and precise. researchgate.net Key validation parameters are defined by guidelines from organizations such as the International Council for Harmonisation (ICH). wjarr.comjespublication.com

Selectivity and Specificity Assessments

Selectivity and specificity are often used interchangeably, but they have distinct meanings in analytical chemistry. echemi.comiupac.org

Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de A method is considered specific if it produces a response for a single, unique analyte. aeonianbiotech.com

Selectivity refers to the ability of a method to differentiate and quantify the analyte from other substances in the sample. echemi.com A selective method can distinguish the analyte's signal from those of other components, even if it responds to multiple analytes. ucl.ac.uk

In the context of this compound analysis, specificity is demonstrated by showing that the analytical method does not produce a significant response from a blank matrix (e.g., urine without the drug). dshs-koeln.de This is often achieved by comparing the chromatograms of blank samples, standard solutions, and actual samples. dshs-koeln.de The absence of interfering peaks at the retention time of this compound indicates good specificity. dshs-koeln.de For LC-MS methods, specificity is further enhanced by monitoring specific precursor and product ion transitions. nih.gov

Precision and Recovery Determinations

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD). researchgate.net

Intra-day precision (repeatability) is assessed by analyzing replicate samples on the same day.

Inter-day precision (intermediate precision) is determined by analyzing replicate samples on different days.

Recovery is a measure of the accuracy of a method and reflects the efficiency of the extraction procedure. researchgate.net It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. researchgate.net

For the analysis of this compound, a validated method demonstrated good precision and recovery. nih.gov The extraction recoveries for this compound and its sulfate conjugate were found to be 105.9 ± 10.8% and 100.3 ± 0.8%, respectively. nih.gov The precision of the method is typically considered acceptable if the RSD is within a certain limit, often ≤15% for concentrations within the calibration range and ≤20% at the lower limit of quantification.

The following table summarizes the validation parameters for a method developed for the detection of this compound and its sulfate conjugate in urine.

ParameterThis compoundThis compound sulfate
Extraction Recovery 105.9 ± 10.8% (n=4)100.3 ± 0.8% (n=4)
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL

Table based on data from a study on the identification of mesocarb metabolites. nih.gov

Investigation of P Hydroxymesocarb S Biological Significance and Potential Interactions

Characterization as a Biomarker of Mesocarb Biotransformation

P'-hydroxymesocarb has been definitively identified as the primary metabolite of mesocarb in humans. nih.govdshs-koeln.de Its prevalence in metabolic screening following mesocarb administration underscores its significance as a reliable biomarker for detecting the use of the parent compound. nih.gov The biotransformation process predominantly involves the hydroxylation of the phenylcarbamoyl moiety of mesocarb, leading to the formation of this compound. researchgate.netnih.gov This metabolite is found in both conjugated (primarily as sulfate (B86663) and glucuronide) and non-conjugated forms in urine. dshs-koeln.denih.gov Studies have shown that the sulfated conjugate is the most abundant form, accounting for 76% of the excreted metabolite, followed by the glucuronidated (22%) and free forms (2%). dshs-koeln.de The synthesis and characterization of this compound have been crucial for its availability as a reference material in doping control analysis, ensuring accurate and legally defensible confirmation of mesocarb administration. nih.govdshs-koeln.de

In vitro metabolic systems are instrumental in elucidating the biotransformation pathways of xenobiotics like mesocarb. The formation of this compound has been successfully demonstrated using enzymatic systems derived from human liver tissue. nih.govdshs-koeln.de These systems simulate the metabolic processes that occur in the body, providing a controlled environment to study metabolite production.

Key methodologies include:

Human Liver Microsomes (HLMs): These preparations contain a high concentration of cytochrome P450 (CYP450) enzymes, which are primary drivers of Phase I metabolic reactions, including hydroxylation. Incubation of mesocarb with HLMs has been used to generate its hydroxylated metabolites.

Human Liver S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. The S9 fraction can facilitate both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., conjugation) metabolic reactions, offering a more comprehensive model of hepatic metabolism. dshs-koeln.de Enzymatic synthesis using the S9 fraction of human liver protein has successfully yielded this compound. dshs-koeln.de

By incubating the parent drug with these in vitro systems and analyzing the resulting mixture, researchers can identify metabolites and characterize the enzymatic pathways responsible for their formation.

Determining the excretion profile of this compound is essential for its validation as a biomarker. Various sophisticated analytical techniques are employed to detect and quantify this metabolite in biological matrices, primarily urine. cdc.govcdc.govnih.gov

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstone methods for this purpose. nih.govnih.govnih.gov These techniques offer high sensitivity and specificity, allowing for the detection of metabolites at very low concentrations. researchgate.netnih.gov

A typical analytical workflow involves:

Sample Preparation: Urine samples undergo an extraction process to isolate the metabolites. This can involve liquid-liquid extraction (LLE) using solvents like ethyl acetate (B1210297) or solid-phase extraction (SPE) with columns like XAD-2. nih.govnih.gov For conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase or arylsulfatase is often performed to release the free metabolite for easier detection, though direct detection of conjugates is also possible. dshs-koeln.denih.gov

Chromatographic Separation: The extracted sample is injected into an HPLC or UPLC system. A C18 column is commonly used to separate the metabolites based on their physicochemical properties. nih.gov

Mass Spectrometric Detection: The separated compounds are then introduced into a mass spectrometer. Electrospray ionization (ESI) in positive mode is typically used. nih.gov The instrument can be operated in multiple-reaction monitoring (MRM) mode, which provides high specificity by monitoring for a specific precursor ion and its characteristic product ions. nih.gov

The following table summarizes key parameters from a validated LC-MS/MS method for detecting this compound. researchgate.netnih.gov

AnalyteLimit of Detection (LOD)Extraction RecoveryIntra-assay Precision (RSD%)Inter-assay Precision (RSD%)
This compound0.1 ng/mL105.9 ± 10.8%<15%<15%
This compound sulfate0.5 ng/mL100.3 ± 0.8%<15%<15%

Methodological Approaches for Probing Potential Biological Roles

While this compound is primarily recognized as a metabolite, its structural features suggest the possibility of inherent biological activity. Methodological approaches to investigate these potential roles draw from its structural relationship to other active compounds and utilize a combination of in vitro and computational techniques.

This compound belongs to the sydnone (B8496669) imine class of mesoionic heterocyclic compounds. researchgate.netmdpi.com This structural class is known to encompass a wide range of biologically active molecules, providing a rationale for investigating the potential activity of this metabolite. researchgate.net The polar, heterocyclic nature of the sydnone imine ring makes it a promising structural analogue for various drugs. rsc.org

Derivatives of sydnone and sydnone imine have been reported to possess diverse pharmacological properties, including:

Vasodilatory and antianginal activity (e.g., Molsidomine).

Antihypertensive effects. researchgate.net

Anti-inflammatory and analgesic properties.

Antimicrobial and antitumor activities. asianpubs.org

Plant growth regulation. mdpi.commdpi.comresearchgate.net

The core sydnone imine scaffold is often associated with the ability to release nitric oxide (NO), a key signaling molecule in many physiological processes. researchgate.net Given that this compound retains this core structure, it is plausible that it could interact with biological targets, although its specific activity profile remains to be determined.

To experimentally probe the potential biological activity of this compound, a variety of in vitro assay systems can be employed. These assays are designed to measure the interaction of a compound with specific biological targets such as enzymes or receptors.

Enzyme Assays: These assays measure the ability of a compound to inhibit or activate a specific enzyme. For example, given the structural similarities to NO-releasing compounds, assays involving guanylate cyclase, a key target of NO, could be relevant. The assay would measure the production of cyclic GMP in the presence of the enzyme and this compound.

Receptor Binding Assays: These assays determine the affinity of a compound for a specific receptor. The compound is incubated with a preparation of cells or membranes expressing the receptor of interest, often in competition with a radiolabeled ligand known to bind to the receptor. The amount of displacement of the radiolabeled ligand indicates the binding affinity of the test compound.

Cell-Based Assays: These assays use living cells to assess the functional consequences of a compound's interaction with a target. For instance, if this compound were hypothesized to have anti-inflammatory effects, its ability to reduce the production of inflammatory cytokines in cultured immune cells could be measured.

Computational, or in silico, methods provide a powerful tool for predicting potential biological targets and understanding the molecular basis of ligand-protein interactions. nih.gov These approaches can prioritize experimental testing and offer insights into binding mechanisms.

Molecular Docking: This is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govyoutube.com The 3D structure of this compound would be virtually "docked" into the binding sites of various known protein structures. A scoring function then estimates the strength of the interaction, helping to identify potential targets. nih.gov

Virtual Screening and Target Prediction: This involves docking a ligand against a large library of protein structures to identify potential "hits" or targets. plos.orgscispace.com Machine learning and AI-based approaches, such as chemical genomics-based virtual screening (CGBVS), can also predict compound-protein interactions, even for "orphan targets" with no known ligands. nih.govnih.gov These methods use information about the chemical structure of the ligand and the sequence or structure of proteins to predict binding possibilities. nih.govmdpi.com

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound could be generated and used to search databases of protein structures for complementary binding sites.

These computational predictions can generate hypotheses about the potential biological roles of this compound, which can then be validated experimentally using the in vitro assays described previously. dntb.gov.ua

Structure Activity Relationship Sar and Computational Chemistry Studies on P Hydroxymesocarb

Qualitative Structure-Activity Relationship (SAR) Analysis

Qualitative SAR analysis examines how specific structural features of a molecule influence its biological activity, providing a conceptual framework without necessarily assigning precise numerical values. researchgate.net For p'-hydroxymesocarb, this analysis centers on the introduction of a hydroxyl group to the parent mesocarb structure.

Impact of Hydroxylation Position on Molecular Features

The metabolic process of hydroxylation, a common Phase I reaction, introduces a hydroxyl (-OH) group into a drug molecule, significantly altering its physicochemical properties. news-medical.netmsdmanuals.com In the case of mesocarb, hydroxylation can occur on either the phenylisopropyl or the phenylcarbamoyl moiety. researchgate.net The specific compound, this compound, results from hydroxylation at the para-position (position 4) of the phenylcarbamoyl ring. researchgate.net

This specific placement of the hydroxyl group has several key consequences for the molecule's features:

Electronic Effects : The hydroxyl group is an electron-donating group, which influences the electron density distribution of the aromatic ring it is attached to. This can alter the molecule's ability to engage in pi-pi stacking or other electronic interactions with a biological target.

Hydrogen Bonding : The -OH group can act as both a hydrogen bond donor and acceptor. This introduces new potential points of interaction with amino acid residues in a protein's binding pocket, which could either increase or decrease binding affinity depending on the specific environment of the binding site.

Stereochemistry and Conformation : While the hydroxylation itself does not create a new stereocenter in this compound, the added bulk and potential for intramolecular hydrogen bonding could influence the molecule's preferred conformation, affecting how it fits into a receptor site. uc.pt

Implications of Metabolic Modifications on Hypothetical Bioactivity

The structural changes resulting from hydroxylation have direct implications for the hypothetical bioactivity of this compound relative to its parent compound, mesocarb. Mesocarb functions primarily as a dopamine (B1211576) reuptake inhibitor (DRI) by blocking the dopamine transporter (DAT). wikipedia.org

The metabolic modification to this compound likely alters this activity:

Blood-Brain Barrier (BBB) Permeation : Increased polarity generally hinders a molecule's ability to cross the lipophilic BBB. It is plausible that this compound has reduced central nervous system penetration compared to mesocarb, which could lead to diminished psychostimulant effects.

Target Binding : The altered electronic and steric profile, along with new hydrogen bonding capabilities, would change the binding interaction with the DAT. The new hydroxyl group could form a critical favorable interaction, potentially maintaining or even increasing binding affinity, or it could introduce a steric clash or unfavorable electrostatic interaction, thereby reducing affinity. Without experimental data, the net effect remains hypothetical.

Metabolic Inactivation : Often, the purpose of metabolism is to detoxify and facilitate the elimination of foreign compounds. news-medical.net The hydroxyl group in this compound serves as a ready handle for Phase II conjugation reactions, such as glucuronidation or sulfation. ncats.ioncats.io These subsequent modifications produce highly water-soluble metabolites (e.g., this compound glucuronide) that are rapidly cleared from the body, effectively inactivating the drug. news-medical.netncats.io Therefore, the formation of this compound is likely a key step toward the deactivation and excretion of mesocarb.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.org These models use numerical values, known as molecular descriptors, to represent the physicochemical properties of molecules. neovarsity.org While no specific QSAR models for this compound are publicly available, we can describe the hypothetical process for their development.

Derivation and Application of Molecular Descriptors for Hydroxylated Mesocarb Analogues

To build a QSAR model for a series of hydroxylated mesocarb analogues, a range of molecular descriptors would be calculated for each compound. researchgate.netgithub.io These descriptors quantify various aspects of molecular structure and are essential for capturing the variability that influences biological activity. nih.gov

Relevant categories of descriptors would include:

Constitutional Descriptors : These provide basic information about the molecule, such as molecular weight, atom counts (e.g., number of oxygen or nitrogen atoms), and bond counts. researchgate.net

Topological Descriptors : These describe the connectivity of atoms in the molecule, such as branching indices and molecular path counts.

Electronic Descriptors : These quantify electronic properties. For this compound and its analogues, descriptors like Hammett constants (σ) would be crucial for describing the electron-donating or -withdrawing effects of substituents on the aromatic rings. nih.gov

Quantum-Chemical Descriptors : Calculated using quantum mechanics, these include dipole moment, frontier molecular orbital energies (HOMO/LUMO), and atomic charges, providing a detailed picture of the electronic structure. frontiersin.org

Hydrophobicity Descriptors : The partition coefficient (logP) is a key descriptor that would quantify the significant change in polarity caused by hydroxylation.

The following interactive table provides a hypothetical comparison of selected descriptor values for Mesocarb and its hydroxylated metabolite, this compound.

DescriptorMesocarb (Parent)This compound (Metabolite)Implication of Hydroxylation
Molecular Formula C18H18N4O2C18H18N4O3Addition of one oxygen atom.
Molecular Weight 322.37 g/mol 338.37 g/mol Increase in mass. nih.gov
LogP (Hydrophobicity) Higher (More Lipophilic)Lower (More Hydrophilic)Decreased lipid solubility, potentially lower BBB penetration.
H-Bond Donors 12Increased potential for hydrogen bonding with target. researchgate.net
H-Bond Acceptors 23Increased potential for hydrogen bonding with target. researchgate.net
Polar Surface Area (PSA) LowerHigherIncreased polarity, lower cell permeability.

Development of Predictive Models for Biological Activity (Hypothetical)

The development of a predictive QSAR model is a systematic process aimed at creating a statistically robust tool for forecasting the biological activity of novel compounds. cas.orgmdpi.comfrontiersin.org

The hypothetical workflow would be:

Data Set Compilation : A dataset of mesocarb analogues, including this compound and other isomers, would be assembled. For each analogue, a consistent measure of biological activity (e.g., the IC50 for dopamine transporter inhibition) would be required. wikipedia.org

Descriptor Calculation and Selection : A wide array of molecular descriptors would be calculated for all compounds in the dataset. To avoid overfitting and to create a more interpretable model, feature selection techniques would be employed to choose a smaller subset of the most relevant descriptors. nih.gov

Model Building : Using the selected descriptors (independent variables) and the biological activity data (dependent variable), a mathematical model is constructed. Common methods include Multiple Linear Regression (MLR) for simple linear relationships, or more complex machine learning algorithms like Random Forest (RF) or Support Vector Machines (SVM) to capture non-linear relationships. mdpi.comfrontiersin.org

Model Validation : This is a critical step to ensure the model is not only descriptive but also predictive. lhasalimited.orgresearchgate.net It involves internal validation (e.g., cross-validation) and, most importantly, external validation using a set of compounds that were not used to build the model. A high correlation between predicted and actual activity for the external set indicates a reliable model.

Such a validated QSAR model could then be used to predict the DAT inhibitory potency of new, unsynthesized mesocarb derivatives, helping to prioritize which compounds to synthesize and test in the lab, thereby accelerating the drug discovery process.

Advanced Computational Chemistry and Molecular Modeling

Advanced computational methods provide a dynamic, three-dimensional perspective on molecular interactions, complementing the insights from SAR and QSAR studies. mtu.eduschrodinger.com

For this compound, these techniques could offer a detailed mechanistic understanding:

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a protein target. Docking this compound into a homology model or crystal structure of the dopamine transporter (DAT) could reveal its specific binding mode. frontiersin.org By comparing its docked pose and calculated binding energy to that of mesocarb, researchers could form concrete hypotheses about how the hydroxyl group affects binding affinity and selectivity.

Quantum Mechanics (QM) Calculations : Methods like Density Functional Theory (DFT) can be used to accurately calculate the electronic properties of this compound. frontiersin.org This includes generating a molecular electrostatic potential (MEP) map, which visualizes the charge distribution across the molecule and highlights regions that are favorable for electrostatic interactions with the DAT binding site. uc.pt QM calculations can also clarify how hydroxylation influences the stability of different molecular conformations.

Molecular Dynamics (MD) Simulations : While docking provides a static snapshot, MD simulations can model the behavior of the ligand-protein complex over time. frontiersin.org An MD simulation would show how this compound and the surrounding amino acid residues adjust to each other, revealing the stability of key interactions (like hydrogen bonds) and providing a more accurate estimation of binding free energy. This could be crucial in determining whether the new hydrogen bonding potential of the hydroxyl group leads to a stable and high-affinity interaction.

Together, these computational tools offer a powerful, multi-faceted approach to understanding the structure-function profile of this compound, bridging the gap between its simple 2D structure and its complex biological role.

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its reactivity and properties. rutgers.edubluequbit.iolibretexts.org For this compound, QM methods can elucidate the distribution of electrons within the sydnone (B8496669) imine ring and the influence of the p-hydroxyphenyl substituent.

Detailed research findings from studies on related sydnone derivatives show that the electronic properties are significantly influenced by the substituents on the sydnone ring. t-kougei.ac.jp The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of electronic behavior. austinpublishinggroup.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Eg) is an indicator of the molecule's chemical reactivity and stability. t-kougei.ac.jpresearchgate.net

In computational studies of various sydnone derivatives using Density Functional Theory (DFT), it has been shown that electron-donating or electron-withdrawing substituents can alter the electron density of the sydnone ring and modulate the HOMO and LUMO energy levels. t-kougei.ac.jp For instance, calculations on N-phenyl sydnone have shown that the nitrogen atom of the sydnone ring typically bears more HOMO character than the carbon, indicating its nucleophilicity. nih.gov The introduction of a hydroxyl group on the phenyl ring, as in this compound, is expected to influence these electronic properties through its electron-donating resonance effect.

Table 1: Representative QM Data for Substituted Sydnones (Illustrative) This table is illustrative, based on findings for related sydnones, as specific data for this compound is not available.

Compound Substituent (R2) HOMO Energy (eV) LUMO Energy (eV) Energy Gap (Eg) (eV)
Sydnone 1 H -6.5 1.5 8.0

Data adapted from theoretical studies on substituted sydnones to illustrate electronic effects. t-kougei.ac.jp

These calculations help in understanding how the electronic structure of this compound might differ from its parent compound, mesocarb, and how it might interact with biological systems. The p-hydroxy group likely increases the electron density on the phenyl ring and could participate in hydrogen bonding, which is a critical aspect of molecular interactions. t-kougei.ac.jp

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement of atoms in a molecule over time, offering insights into its conformational flexibility and dynamics. scilit.combiorxiv.org Such simulations are crucial for understanding how a molecule like this compound might adapt its shape to fit into a biological target, such as a protein binding pocket. mun.cawindows.net

While specific MD simulation studies on this compound are not readily found in the literature, the principles of this technique are widely applied to study psychostimulants and their metabolites. researchgate.netbiorxiv.org An MD simulation would model this compound in a simulated physiological environment (e.g., in water) to explore its stable conformations. mun.ca The molecule's structure contains several rotatable bonds, particularly connecting the phenylisopropyl group and the phenylcarbamoyl group to the central sydnone imine ring, which would be key areas of conformational flexibility.

The general workflow for such a study would involve:

System Setup: Placing the this compound molecule in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation: Solving Newton's equations of motion for every atom in the system over a period of time, typically nanoseconds to microseconds. scilit.com

Analysis: Analyzing the resulting trajectory to identify the most populated conformational states, the dynamics of transitions between states, and interactions with the solvent. uni-konstanz.de

These simulations can reveal transient or hidden conformations that might be relevant for biological activity but are difficult to capture with static experimental methods. elifesciences.org For a molecule like this compound, understanding its dynamic behavior is essential for hypothesizing how it might interact with its biological targets. windows.net

Density Functional Theory (DFT) Applications in Structural Optimization and Reactivity Prediction

Density Functional Theory (DFT) is a computationally efficient quantum mechanical method widely used to investigate the electronic structure and properties of molecules. nih.govoxfordneutronschool.org It is particularly valuable for optimizing molecular geometries to find the most stable three-dimensional structure and for predicting chemical reactivity. researchgate.netresearchgate.net

For this compound, DFT calculations would typically be performed to:

Optimize Geometry: Determine the lowest energy conformation by calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. researchgate.net This provides accurate bond lengths, bond angles, and dihedral angles.

Calculate Reactivity Descriptors: Based on the electronic structure, DFT can be used to calculate various reactivity indices. mun.ca These include the energies of the HOMO and LUMO, the electrostatic potential surface, and atomic charges. The electrostatic potential map, for instance, visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions like hydrogen bonding and electrostatic interactions. oatext.com

Studies on related sydnone imines have utilized DFT to understand their reactivity in cycloaddition reactions and their electronic properties. t-kougei.ac.jpnih.govresearchgate.net These studies show that the mesoionic character of the sydnone ring leads to a unique distribution of charge and reactivity. researchgate.net The application of DFT to this compound would provide a detailed picture of its structural and electronic properties, which is a prerequisite for understanding its structure-activity relationship. researchgate.net

Table 2: Illustrative DFT-Calculated Properties for a Model Sydnone Imine This table is illustrative of typical DFT outputs for related molecules, as specific data for this compound is not available.

Property Calculated Value
Total Energy (Hartree) -XXX.XXXX
Dipole Moment (Debye) X.XX
HOMO Energy (eV) -X.XX
LUMO Energy (eV) X.XX

This table represents typical data obtained from DFT calculations on similar molecular structures. austinpublishinggroup.comoatext.com

Molecular Docking Studies for Hypothesized Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein. scirp.orgjscimedcentral.comnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for hypothesizing how a ligand might interact with its target at an atomic level. mdpi.comresearchgate.net

As this compound is a major metabolite of the psychostimulant mesocarb, its potential biological targets are likely similar, with the dopamine transporter (DAT) being of primary interest. wikipedia.orgnih.govnih.gov Molecular docking studies could be employed to predict the binding mode of this compound within the DAT binding site. nih.gov Such studies have been performed for a wide range of psychostimulants and their metabolites. researchgate.netbiorxiv.org

A typical molecular docking workflow for this compound would involve:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., a homology model or crystal structure of DAT) and generating a 3D conformation of this compound. scirp.org

Docking Simulation: Placing the ligand in the defined binding site of the receptor and systematically exploring different orientations and conformations to find the most favorable binding pose. jscimedcentral.com

Scoring and Analysis: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and the amino acid residues of the binding site. mdpi.com

The introduction of the p-hydroxy group in this compound, compared to mesocarb, would be of particular interest in docking studies. This group could potentially form new hydrogen bond interactions with polar residues in the binding pocket, which could significantly alter the binding affinity and selectivity. oatext.com

Table 3: Representative Molecular Docking Results for Psychostimulants against Dopamine Transporter (DAT) This table is illustrative, based on findings for related compounds, as specific data for this compound is not available.

Compound Docking Score (kcal/mol) Key Interacting Residues (Hypothetical)
Caffeine -7.5 Asp79, Phe326
Amphetamine -8.2 Asp79, Ser149, Phe326

Data adapted from docking studies of psychostimulants with DAT to illustrate typical outputs. nih.govscirp.org

By comparing the predicted binding mode and affinity of this compound with that of mesocarb and other known DAT ligands, researchers can generate hypotheses about its pharmacological activity. nih.gov

Emerging Research Frontiers and Future Directions for P Hydroxymesocarb Investigations

Development of Novel Analytical Reference Standards for Comprehensive Metabolite Profiling

The accurate identification and quantification of drug metabolites are foundational to understanding their pharmacokinetic and pharmacodynamic profiles. In the case of mesocarb, a psychostimulant with a history of use in sports doping, the characterization of its metabolites is crucial for regulatory control and for comprehending its complete biological effects. wada-ama.org The principal metabolite of mesocarb is p'-hydroxymesocarb, which exists in both free and conjugated forms in human urine. wada-ama.orgresearcher.life

A significant challenge in the study of this compound and other mesocarb metabolites has been the lack of commercially available, well-characterized analytical reference standards. wada-ama.org This scarcity hinders the definitive structural elucidation and reliable quantification necessary for comprehensive metabolite profiling. wada-ama.org High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for detecting and identifying metabolites, but its accuracy is greatly enhanced by the availability of pure reference materials. wada-ama.orgresearchgate.net

To address this gap, research efforts have focused on the chemical synthesis of mesocarb metabolites, including this compound. wada-ama.org The development of high-yielding and selective synthesis methods is a critical first step. wada-ama.org Once synthesized, these reference standards undergo rigorous purification and characterization to confirm their chemical structure and purity. wada-ama.org These synthesized standards are then used to:

Confirm the identity of metabolites detected in biological samples (e.g., urine, plasma). wada-ama.org

Develop and validate robust analytical methods, such as LC-MS/MS, for routine screening and confirmation analyses in anti-doping laboratories. wada-ama.orgresearcher.life

Enable legally defensible analytical results in forensic and regulatory settings. wada-ama.org

The availability of a synthesized and fully characterized this compound standard has been a significant advancement, facilitating more reliable and accurate detection of mesocarb use. wada-ama.org This allows for the proper validation of screening methods and quality assurance in anti-doping analysis. wada-ama.org

Table 1: Analytical Reference Standards for Mesocarb Metabolite Profiling

CompoundStatusImportance for Metabolite Profiling
This compoundSynthesized and characterized wada-ama.orgMain metabolite in human urine; crucial for confirming mesocarb use. wada-ama.orgresearcher.life
Dihydroxymesocarb isomersIdentified; standards needed researchgate.netresearchgate.netFurther characterization of metabolic pathways. researchgate.net
Trihydroxymesocarb isomersIdentified; standards needed researchgate.netresearchgate.netUnderstanding the full extent of mesocarb metabolism. researchgate.net

In-depth Enzymology of this compound Formation and Further Metabolic Conversions

The biotransformation of mesocarb into its primary metabolite, this compound, is a critical event in its metabolic pathway. This conversion is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast array of drugs and other xenobiotics. medsafe.govt.nzbeilstein-journals.org These enzymes catalyze a variety of oxidative reactions, including the hydroxylation that transforms mesocarb. beilstein-journals.org

The formation of this compound occurs through the hydroxylation of the phenylcarbamoyl moiety of the mesocarb molecule. researchgate.net This is a key distinction from the metabolism observed in horses, where hydroxylation primarily occurs on the phenylisopropyl group. researchgate.net Following its formation, this compound can undergo further metabolic conversions, most notably conjugation reactions. It is frequently found in urine as a sulfate (B86663) or glucuronide conjugate. researcher.liferesearchgate.net The direct detection of these conjugated forms without prior hydrolysis has been a notable advancement in analytical methodology. researcher.liferesearchgate.net

Understanding the specific CYP isoforms responsible for the formation of this compound is an important area of ongoing research. Identifying these enzymes would allow for:

Predicting potential drug-drug interactions that could alter mesocarb metabolism. medsafe.govt.nz

Understanding inter-individual variability in mesocarb metabolism due to genetic polymorphisms in CYP enzymes. medsafe.govt.nz

Developing in vitro models to study mesocarb metabolism without the need for human administration studies.

Further research into the enzymology of this compound will likely involve studies using human liver microsomes and recombinant CYP enzymes to pinpoint the specific catalysts. This knowledge will contribute to a more complete picture of mesocarb's metabolic fate and its implications for both therapeutic and illicit use.

Table 2: Enzymatic Processes in this compound Metabolism

ProcessEnzyme FamilyDescriptionSignificance
Formation of this compoundCytochrome P450 (CYP) medsafe.govt.nzbeilstein-journals.orgHydroxylation of the phenylcarbamoyl moiety of mesocarb. researchgate.netKey step in the detoxification and elimination of mesocarb.
ConjugationSulfotransferases, UDP-glucuronosyltransferasesAddition of a sulfate or glucuronic acid group to this compound. researchgate.netIncreases water solubility, facilitating urinary excretion. researchgate.net

Comprehensive Characterization of Metabolite-Specific Biological Activities and Signaling Roles

Future research should focus on determining if this compound or its conjugates can interact with the dopamine (B1211576) transporter or other neuronal targets. This would involve in vitro binding assays and functional studies to assess their potential to inhibit neurotransmitter reuptake or elicit other signaling events. Given that this compound is the main metabolite, its activity or lack thereof is of particular interest. researcher.lifefederalregister.gov

Investigating the signaling roles of these metabolites could also extend to their potential effects on other cellular pathways. It is known that the metabolism of certain drugs can lead to the formation of reactive metabolites that can cause toxicity, although there is currently no evidence to suggest this for this compound. nih.gov A comprehensive characterization of the biological activities of this compound will provide a more complete understanding of the consequences of mesocarb administration.

Integration of Advanced Omics Data in Metabolite Research (e.g., metabolomics, enzymology)

The field of drug metabolism is increasingly benefiting from the integration of various "omics" technologies, such as metabolomics and proteomics (which includes enzymology). mdpi.commdpi.com This systems-level approach offers a more holistic view of the complex interactions between a drug, its metabolites, and the biological system. mdpi.com For this compound research, integrating these advanced data types holds significant promise.

Metabolomics, the large-scale study of small molecules, can provide a comprehensive snapshot of all the metabolites present in a biological sample following mesocarb administration. cmbio.io Untargeted metabolomics approaches can help to identify novel or unexpected metabolites of mesocarb, beyond those already characterized. cmbio.io Targeted metabolomics can then be used for the precise quantification of known metabolites like this compound and its conjugates. nih.gov

When metabolomics data is integrated with proteomics data on enzyme expression and activity (enzymology), it becomes possible to build more sophisticated models of mesocarb metabolism. mdpi.com For example, by correlating levels of specific CYP enzymes with the abundance of this compound, researchers can strengthen the evidence for the involvement of those enzymes in its formation. mdpi.com

This integrated omics approach can help to:

Identify all metabolites of mesocarb and their relative abundances. cmbio.io

Elucidate the complete metabolic network of mesocarb. mdpi.com

Discover biomarkers of mesocarb use. nih.gov

Understand the impact of genetic variations in metabolic enzymes on an individual's response to mesocarb. medsafe.govt.nz

The application of advanced computational and statistical methods is essential for the meaningful integration and interpretation of these large and complex datasets. nih.gov Ultimately, an integrated omics strategy will provide a much deeper understanding of the metabolic journey of mesocarb and its metabolites within the body.

Q & A

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Non-linear mixed-effects modeling (NONMEM) accounts for interindividual variability. Bayesian hierarchical models integrate prior data (e.g., enzyme activity distributions) to refine parameter estimates. Sensitivity analyses assess robustness against outliers and assay variability .

Data Contradiction and Validation

  • Key Challenge : Discrepancies in metabolite stability or enzyme affinity require triangulation of in vitro, in vivo, and in silico data.
  • Solution : Reproducibility frameworks (e.g., sharing raw spectra, experimental protocols in supplementary files) and adherence to ICH guidelines for bioanalytical method validation ensure data reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.